1,4-Dichlorocyclohexane
Overview
Description
1,4-Dichlorocyclohexane: is an organic compound with the molecular formula C6H10Cl2 . It is a stereoisomer of this compound, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is notable for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclohexane: One common method to synthesize trans-1,4-dichlorocyclohexane involves the halogenation of cyclohexane. This process typically uses chlorine gas in the presence of ultraviolet light or a radical initiator to introduce chlorine atoms at the 1 and 4 positions of the cyclohexane ring.
Dehydrohalogenation of 1,4-Dichlorocyclohexane: Another method involves the dehydrohalogenation of this compound. This reaction uses a strong base, such as potassium tert-butoxide, to remove hydrogen chloride and form the trans isomer.
Industrial Production Methods: Industrial production of trans-1,4-dichlorocyclohexane often involves large-scale halogenation processes, where cyclohexane is treated with chlorine gas under controlled conditions to ensure the selective formation of the trans isomer. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1,4-Dichlorocyclohexane can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Reduction Reactions: This compound can be reduced to cyclohexane using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Although less common, trans-1,4-dichlorocyclohexane can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in ethanol, ammonia in liquid ammonia.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed:
Substitution Reactions: Products include 1,4-dihydroxycyclohexane, 1,4-dicyanocyclohexane, and 1,4-diaminocyclohexane.
Reduction Reactions: The major product is cyclohexane.
Oxidation Reactions: Products vary depending on the specific oxidation conditions but can include cyclohexanone and cyclohexanedione.
Scientific Research Applications
Chemistry:
Stereochemistry Studies: 1,4-Dichlorocyclohexane is used as a model compound in stereochemistry studies to understand the conformational analysis and stereoisomerism of disubstituted cyclohexanes.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Activity Studies: Researchers use trans-1,4-dichlorocyclohexane to study the biological activity of chlorinated cyclohexanes and their potential effects on living organisms.
Drug Development: It is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Industry:
Polymer Production: this compound is used in the production of certain polymers and resins, where its unique structural properties contribute to the material’s characteristics.
Chemical Manufacturing: It is employed as a reagent in various chemical manufacturing processes, including the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of trans-1,4-dichlorocyclohexane involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In reduction reactions, the compound undergoes hydrogenation or hydride transfer to remove the chlorine atoms and form cyclohexane. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
cis-1,4-Dichlorocyclohexane: The cis isomer of 1,4-dichlorocyclohexane, where the chlorine atoms are on the same side of the cyclohexane ring.
1,2-Dichlorocyclohexane: A positional isomer with chlorine atoms at the 1 and 2 positions of the cyclohexane ring.
1,3-Dichlorocyclohexane: Another positional isomer with chlorine atoms at the 1 and 3 positions of the cyclohexane ring.
Comparison:
Stereochemistry: this compound has a trans configuration, which affects its conformational stability and reactivity compared to the cis isomer.
Reactivity: The position of the chlorine atoms in trans-1,4-dichlorocyclohexane influences its reactivity in substitution and reduction reactions, making it distinct from the 1,2- and 1,3-isomers.
Applications: While all these compounds have applications in synthetic chemistry, trans-1,4-dichlorocyclohexane is particularly valuable in stereochemistry studies and as a synthetic intermediate.
Properties
IUPAC Name |
1,4-dichlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-91-8, 16749-11-4 | |
Record name | Cyclohexane, 1,4-dichloro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique interactions stabilize the diaxial conformation of 1,4-dichlorocyclohexane in certain environments?
A: While the diequatorial conformation is generally expected to be more stable due to reduced steric hindrance, the diaxial form of this compound can be stabilized by attractive electrostatic interactions. [, ] This stabilization arises from the interaction between the axial chlorine atoms and the positively charged 1,3-syn-axial hydrogen atoms. [, ] These interactions are influenced by the surrounding environment, as evidenced by the varying conformational preferences in different solvents and zeolites. [, ]
Q2: How does temperature affect the conformational equilibrium of this compound in zeolites?
A: In ZSM-5 zeolites, the conformational equilibrium between the diequatorial and diaxial conformers of this compound remains dynamic even after adsorption. [] Lowering the temperature further shifts this equilibrium towards the diequatorial configuration. [] This behavior suggests that the energy difference between the two conformations is relatively small and susceptible to temperature changes within the confined zeolite environment.
Q3: Are there any spectroscopic techniques that can differentiate between the different conformations of this compound?
A: Yes, FT-Raman spectroscopy can be used to distinguish between the diequatorial (ee) and diaxial (aa) conformers of this compound. [] This technique provides insights into the molecule's vibrational modes, which are sensitive to its conformation. By analyzing the Raman spectra, researchers can determine the relative populations of each conformer in different environments like zeolites and solutions. []
Q4: How do the molecular structures of the diequatorial and diaxial conformers of this compound differ?
A: Gas-phase electron diffraction studies provide detailed structural information for both the ee and aa conformers of this compound. [] Key differences include the Cl···Cl distance (6.309 Å for ee vs. 5.236 Å for aa) and the flap angle (51.7° for ee vs. 47.2° for aa), which represents the angle between the planes C2C1C6 and C2C3C5C6. [] These structural variations arise from the different spatial orientations of the chlorine atoms in each conformer. []
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